molecular formula C28H33BrN2O5 B11630144 5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630144
M. Wt: 557.5 g/mol
InChI Key: WVUGISJINVAHSK-SHHOIMCASA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidinone core, substituted with a bromophenyl group, a hydroxy group, a methyl-propoxybenzoyl group, and a morpholinylpropyl group, making it a highly functionalized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or a diketone.

    Introduction of the Bromophenyl Group: This step might involve a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Attachment of the Methyl-Propoxybenzoyl Group: This step could involve an esterification or acylation reaction using the corresponding acid chloride or anhydride.

    Incorporation of the Morpholinylpropyl Group: This can be achieved through a nucleophilic substitution reaction using morpholine and a suitable leaving group like a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Acylating Agents: Acid chlorides, anhydrides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules like proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-ETHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • **5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-BUTOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, hydroxy group, and morpholinylpropyl group in a single molecule allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic applications.

Properties

Molecular Formula

C28H33BrN2O5

Molecular Weight

557.5 g/mol

IUPAC Name

(4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H33BrN2O5/c1-3-15-36-22-9-10-23(19(2)18-22)26(32)24-25(20-5-7-21(29)8-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h5-10,18,25,32H,3-4,11-17H2,1-2H3/b26-24+

InChI Key

WVUGISJINVAHSK-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O)C

Origin of Product

United States

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